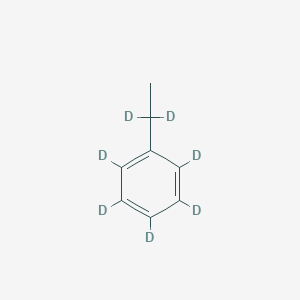

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

Description

Chemical Identity and Nomenclature

This compound represents a systematically deuterated aromatic compound where seven hydrogen atoms have been replaced with deuterium isotopes in specific positions. The International Union of Pure and Applied Chemistry nomenclature reflects the precise positioning of deuterium substitutions, with five deuterium atoms occupying positions 1, 2, 3, 4, and 5 on the benzene ring, while two additional deuterium atoms replace both hydrogen atoms on the methyl carbon of the ethyl substituent. The compound's Chemical Abstracts Service registry number 84272-90-2 provides unambiguous identification within chemical databases, while alternative nomenclature includes ethyl-alpha,alpha-deuterium-2-benzene-deuterium-5, reflecting the specific isotopic substitution pattern.

The molecular structure maintains the fundamental benzene ring architecture while incorporating strategic deuterium substitutions that preserve the compound's aromatic character. Research demonstrates that the molecular weight increases from 106.2 daltons for standard ethylbenzene to 113.208 daltons for the deuterated analogue, representing a mass increase of approximately 6.6 percent due to the heavier deuterium isotopes. The European Community number 685-203-8 and Distributed Structure-Searchable Toxicity database substance identifier DTXSID00584350 provide additional regulatory and database identifications for this compound.

The nomenclature system for deuterated compounds follows established protocols where deuterium positions are explicitly indicated through numerical descriptors. This systematic approach ensures precise identification of isotopic substitution patterns, which becomes critical for understanding the compound's behavior in chemical reactions and biological systems. The naming convention this compound clearly communicates that five aromatic hydrogen atoms and two aliphatic hydrogen atoms have been replaced with deuterium, providing researchers with immediate structural information necessary for experimental design and interpretation.

Historical Context of Deuterated Aromatic Compounds

The development of deuterated aromatic compounds traces its origins to the discovery of deuterium by Harold Clayton Urey, Ferdinand Graft Brickwedde, and George Moseley Murphy in 1931, remarkably occurring one year before the identification of the neutron itself. Urey's Nobel Prize in Chemistry in 1934 for deuterium discovery established the foundation for subsequent investigations into heavy hydrogen applications in chemical research. Early pioneering work by researchers including Horiuti, Polanyi, and Ogden demonstrated the direct introduction of deuterium into benzene using metal catalysts, establishing fundamental methodologies for aromatic deuteration that continue to influence contemporary synthetic approaches.

The historical progression of deuterated benzene research reveals significant milestones in both synthetic methodology and analytical applications. Michael Faraday's original isolation and identification of benzene in 1825 from illuminating gas production provided the structural foundation upon which deuterated analogues would later be developed. The evolution from Faraday's initial benzene characterization to contemporary deuterated variants represents over two centuries of chemical advancement, with deuterated benzene emerging as a critical solvent for nuclear magnetic resonance spectroscopy applications.

Industrial applications of deuterated aromatic compounds gained momentum during the latter half of the twentieth century, particularly following advances in nuclear magnetic resonance spectroscopy that required deuterated solvents for signal interpretation. Deuterated benzene became widely utilized for nuclear magnetic resonance studies of organometallic compounds, which often demonstrated reactivity with more economical deuterated chloroform. The transition from purely academic curiosity to practical analytical tool reflects the broader maturation of isotopic labeling as an essential component of modern chemical research methodologies.

The pharmaceutical industry's interest in deuterated compounds experienced dramatic expansion following regulatory approval of deutetrabenazine in 2017, the first deuterated drug approved by the United States Food and Drug Administration. This milestone represented the culmination of over forty years of research and development, transforming deuterated compound synthesis from specialized academic pursuit to commercially viable pharmaceutical strategy. The success of deutetrabenazine created what researchers described as a "gold rush" atmosphere within pharmaceutical companies, leading to substantial investments in deuterated drug development platforms.

Significance of Isotopic Labeling in Organic Chemistry

Isotopic labeling represents a fundamental technique in modern organic chemistry for tracking atomic movement through chemical reactions, metabolic pathways, and biological systems. The technique involves replacing specific atoms with their isotopic variants, creating labeled compounds that maintain chemical and biological properties while providing detectable markers for analytical investigation. Deuterium labeling offers particular advantages due to the substantial mass difference between protium and deuterium, creating measurable kinetic isotope effects that provide mechanistic insights unavailable through other analytical approaches.

The kinetic isotope effect associated with deuterium substitution manifests as altered reaction rates when carbon-hydrogen bonds are broken during chemical transformations. Primary kinetic isotope effects, occurring when deuterium-containing bonds break in rate-determining steps, typically produce rate ratios between 1 and 8 for deuterium versus hydrogen. These effects arise from differences in zero-point vibrational energies between carbon-hydrogen and carbon-deuterium bonds, with the stronger carbon-deuterium bond requiring additional energy for breaking. Secondary kinetic isotope effects, observed when deuterium-labeled bonds remain intact during reactions, provide information about hybridization changes and hyperconjugation effects in transition states.

Nuclear magnetic resonance spectroscopy applications represent perhaps the most widespread utilization of deuterated aromatic compounds in contemporary chemical research. Deuterated benzene serves as an essential solvent for nuclear magnetic resonance studies because deuterium exhibits different magnetic properties compared to hydrogen, eliminating solvent interference with sample signals. The compound's chemical inertness and ability to dissolve diverse organic molecules make it particularly valuable for organometallic chemistry investigations, where traditional solvents might interfere with metal-containing complexes.

| Application Area | Significance | Key Advantages |

|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | Solvent for organometallic compounds | Eliminates solvent signal interference |

| Kinetic Isotope Effect Studies | Mechanistic investigation | Provides transition state information |

| Pharmaceutical Development | Drug metabolism studies | Extends drug half-life through slower metabolism |

| Metabolic Pathway Tracking | Biological system analysis | Enables pathway elucidation |

The pharmaceutical industry's adoption of deuterium labeling strategies reflects growing understanding of metabolic stability advantages conferred by strategic deuterium placement. Deuterated drugs often exhibit extended half-lives due to slower metabolic clearance, particularly when deuterium substitution occurs at sites of cytochrome P450-mediated oxidation. This metabolic protection can enhance therapeutic efficacy while potentially reducing dosing frequency, representing significant clinical advantages that justify the additional synthetic complexity associated with deuterium incorporation.

Metabolic pathway elucidation through isotopic labeling provides researchers with powerful tools for understanding biological transformations and drug metabolism. The technique enables precise tracking of molecular fragments through complex biological systems, revealing previously unknown metabolic routes and identifying metabolic bottlenecks. Contemporary applications extend beyond traditional pharmaceutical research to include environmental fate studies, where deuterated compounds help researchers understand pollutant degradation pathways and bioaccumulation mechanisms in ecological systems.

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-GGTYFICESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584350 | |

| Record name | 1-(1,1-~2~H_2_)Ethyl(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84272-90-2 | |

| Record name | 1-(1,1-~2~H_2_)Ethyl(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84272-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogen-Deuterium Exchange

One common method involves catalytic exchange of aromatic hydrogens with deuterium using deuterium gas (D₂) or deuterated solvents under catalytic conditions (e.g., Pd/C, PtO₂ catalysts). However, this method is often non-selective and may require multiple steps or protection strategies to achieve the specific substitution pattern of 1,2,3,4,5-pentadeuterio substitution on the benzene ring and dideuterio substitution on the ethyl group.

Grignard Reaction with Deuterated Reagents

A more controlled and effective method is based on the modified Grignard reaction , as detailed in classical literature on deuterated benzenes:

- Step 1: Preparation of a halogenated benzene derivative (e.g., bromobenzene or iodobenzene) selectively substituted to direct the Grignard formation at the desired position.

- Step 2: Formation of the Grignard reagent by reaction with magnesium.

- Step 3: Quenching the Grignard reagent with deuterium chloride (DCl) generated in situ by controlled hydrolysis of thionyl chloride (SOCl₂) with deuterium oxide (D₂O).

This method allows the incorporation of deuterium atoms at specific positions with relatively high isotopic purity. The generation of DCl is carefully controlled by slow addition of D₂O to SOCl₂ at elevated temperatures (80-85°C) to avoid side reactions and maximize yield.

The reaction scheme can be summarized as:

$$

\text{Ar-MgBr} + \text{DCl} \rightarrow \text{Ar-D} + \text{MgBrCl}

$$

where Ar represents the aromatic ring.

Deuteration of the Ethyl Substituent

The ethyl group bearing the 1,1-dideuterio substitution is typically introduced by:

- Using deuterated ethyl iodide or ethyl bromide (CD₃CD₂I or CD₃CD₂Br) as alkylating agents.

- Alkylation of the pentadeuterated phenyl Grignard reagent or other nucleophilic aromatic intermediates.

This step ensures that the two hydrogens on the alpha carbon of the ethyl substituent are replaced by deuterium atoms.

Experimental Data and Optimization

Control of Deuterium Incorporation

The efficiency of deuterium incorporation depends on:

- The molar ratio of D₂O used to generate DCl.

- The rate of D₂O addition to SOCl₂, which controls the DCl evolution.

- Reaction temperature and time.

- Purification methods to remove residual hydrogen-containing impurities.

Yield and Purity

Based on historical data for similar deuterated benzenes synthesized by the modified Grignard method:

| Parameter | Observed Range / Value |

|---|---|

| D₂O equivalents per gram-atom D | 1.2 - 1.4 equivalents |

| Yield per step (%) | 60 - 80% |

| Overall yield (%) | Dependent on number of substitution steps |

| Boiling point range (purified) | Narrow range (~0.05 - 0.2 °C) indicating purity |

| Isotopic purity | >95% deuterium incorporation achievable |

These data indicate that careful control of reagent stoichiometry and reaction conditions is critical for obtaining high-purity 1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Halogenation | Bromination/Iodination of benzene derivatives | Prepares site for Grignard formation |

| 2 | Grignard formation | Mg, dry ether, inert atmosphere | Formation of Ar-MgBr intermediate |

| 3 | Generation of DCl | SOCl₂ + slow addition of D₂O at 80-85°C | Controlled DCl evolution for quenching |

| 4 | Quenching of Grignard with DCl | Ar-MgBr + DCl | Introduction of aromatic deuterium atoms |

| 5 | Alkylation | Deuterated ethyl iodide/bromide + Ar-MgBr | Introduction of 1,1-dideuterioethyl substituent |

| 6 | Purification | Fractional distillation over Mg to remove impurities | Isolation of pure deuterated compound |

Research Findings and Notes

- The modified Grignard method remains the most reliable for preparing highly deuterated aromatic compounds with specific substitution patterns.

- The use of DCl generated in situ from SOCl₂ and D₂O allows precise control over deuterium incorporation.

- The slow addition of D₂O is critical to prevent side reactions such as diphenyl formation and to maximize yield.

- Purification by distillation over freshly turned magnesium effectively removes residual halogenated impurities.

- The selective deuteration pattern in this compound provides unique advantages in spectroscopic studies and drug metabolism research due to altered bond strengths and kinetic isotope effects.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation, where an electrophile replaces a hydrogen atom on the benzene ring.

Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid at 50-60°C.

Sulfonation: Fuming sulfuric acid at room temperature.

Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Halogenation: Formation of halogenated benzene derivatives.

Scientific Research Applications

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene has several applications in scientific research:

Spectroscopy: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.

Drug Development: Deuterated compounds often exhibit altered metabolic pathways, making them useful in pharmacokinetic studies.

Isotopic Labeling: Employed in tracer studies to track the movement of molecules in biological systems.

Material Science: Used in the study of reaction mechanisms and the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is primarily related to its deuterium content. Deuterium atoms have a greater mass than hydrogen atoms, which can lead to changes in bond strength and reaction kinetics. This can affect the compound’s interaction with enzymes and other molecular targets, potentially altering its biological activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene with deuterated and non-deuterated analogs, focusing on molecular properties, applications, and synthesis.

Table 1: Key Properties of Selected Deuterated Benzene Derivatives

*Estimated based on isotopic substitution.

Key Comparative Insights

Substituent Effects on Physical Properties The ethyl group in the target compound introduces steric bulk compared to smaller substituents like -CF₃ () or -CD₃ (). This increases boiling points relative to deuterated toluene (110.6°C vs. 110.6°C for deuterated toluene ). Deuterium substitution reduces vibrational frequencies, enhancing NMR signal resolution. For example, phenol-d₆ shows sharp singlet peaks in ¹H-NMR due to deuteration , a feature shared by the target compound.

Synthetic Challenges

- Deuterated ethyl groups (-CD₂CH₃) require precise deuteration methods. Unlike methyl deuteration (e.g., ), ethyl deuteration may involve multi-step H/D exchange or Grignard reactions with deuterated reagents.

- Fluorinated analogs () are synthesized via electrophilic substitution, but deuterated variants demand milder conditions to retain isotopic purity .

Applications The target compound’s ethyl group makes it suitable for lipophilic tracer studies, contrasting with phenol-d₆’s polarity . Compared to non-deuterated pentamethylbenzene (C₁₁H₁₆, MW 148.25 ), deuterated analogs offer superior stability in oxidative environments, critical for long-term metabolic assays.

Safety and Handling

- While specific GHS data for the target compound is unavailable, structurally similar deuterated aromatics (e.g., ’s pentafluoro compound) exhibit flammability (H225) and acute toxicity (H302, H331) risks . Standard precautions for deuterated organics—gloveboxes, inert atmospheres—are recommended.

Research Findings and Data Gaps

Spectroscopic Data No direct ¹H-/¹³C-NMR data for the target compound is provided in the evidence. However, deuterated toluene () shows complete suppression of proton signals in deuterated positions, suggesting similar behavior for the ethyl-deuterated analog.

Isotopic Purity

- Commercial deuterated compounds (e.g., ’s 98 atom% D purity) highlight the importance of isotopic enrichment in avoiding spectral interference .

Thermodynamic Stability

- Deuterated bonds (C-D) are stronger than C-H, increasing thermal stability. This property is exploited in high-temperature NMR studies, as seen in deuterated dichlorobenzene ().

Biological Activity

Chemical Structure and Properties

“1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene” is a deuterated derivative of ethyl-substituted benzene. The presence of deuterium (D) instead of hydrogen (H) can significantly affect the compound's physical and chemical properties, including its biological activity. The molecular formula for this compound can be represented as .

Biological Activity

Deuterated compounds are often studied for their unique properties that may enhance or alter biological activity compared to their non-deuterated counterparts. Here are some potential biological activities associated with deuterated organic compounds:

- Metabolic Stability : Deuterium substitution can increase metabolic stability due to the kinetic isotope effect. This may lead to prolonged action in biological systems.

- Pharmacokinetics : Deuterated compounds often exhibit altered pharmacokinetics. Studies have shown that deuteration can affect absorption, distribution, metabolism, and excretion (ADME) profiles.

- Antioxidant Properties : Many benzene derivatives exhibit antioxidant properties. The introduction of deuterium may enhance these properties by stabilizing radical intermediates during oxidation processes.

Case Study 1: Deuterated Phenolic Compounds

Research has indicated that deuterated phenolic compounds exhibit enhanced antioxidant activity. For example:

- A study showed that deuterated phenols had improved radical scavenging abilities compared to their non-deuterated analogs due to increased bond strength and stability of the resulting radicals.

Case Study 2: Pharmacological Studies

Deuterated drugs have been investigated for their potential in treating various diseases:

- Deutetrabenazine , a deuterated form of tetrabenazine used for treating movement disorders, demonstrated improved efficacy and reduced side effects compared to the parent compound.

Data Table: Comparison of Biological Activities

Q & A

Q. What synthetic methodologies are optimal for preparing 1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene, and how can isotopic purity be ensured?

Methodological Answer: The compound is synthesized via deuteration of the parent aromatic system using deuterated reagents. For example:

- Stepwise deuteration : Starting with benzene-d₆, ethylation with deuterated ethylating agents (e.g., CD₃CD₂MgBr) introduces the dideuterioethyl group.

- Catalytic exchange : Use of deuterium oxide (D₂O) and transition metal catalysts (e.g., Pt or Pd) under controlled conditions to replace hydrogen atoms with deuterium.

Isotopic purity validation : - Mass spectrometry (MS) quantifies deuterium incorporation by comparing molecular ion peaks (e.g., m/z shifts from 106 [C₆H₅CH₂CH₃] to 116 [C₆D₅CD₂CD₃]).

- NMR spectroscopy : Absence of proton signals in ¹H-NMR and characteristic splitting in ²H-NMR confirms deuteration efficiency .

Q. How do isotopic effects (e.g., deuterium substitution) influence the compound’s reactivity in organic reactions?

Methodological Answer: Deuterium substitution alters kinetic isotope effects (KIE) in reactions:

- Primary KIE : Reduced reaction rates due to stronger C-D bonds (e.g., k_H/k_D ≈ 6–10 for C-H/C-D bond cleavage in radical or acid-catalyzed reactions).

- Secondary KIE : Subtle changes in reaction pathways due to deuterium’s mass difference (e.g., steric effects in SN2 mechanisms).

Experimental validation : - Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions.

- Use isotopic labeling in tracer studies to track reaction intermediates via MS or IR spectroscopy .

Q. What analytical techniques are most effective for characterizing structural and isotopic integrity?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic distribution (e.g., [M+1]⁺ peaks for residual protium).

- Multinuclear NMR :

- ¹³C-NMR detects deuterium-induced shifts (e.g., upfield shifts for carbons adjacent to deuterium).

- ²H-NMR quantifies deuterium content and positional specificity.

- Isotope ratio mass spectrometry (IRMS) : Measures δ²H values to assess isotopic enrichment (>99% deuterium in research-grade samples) .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) of this compound be exploited to elucidate reaction mechanisms in catalytic systems?

Methodological Answer:

- Competitive kinetic studies : React deuterated and non-deuterated substrates simultaneously; analyze product ratios via GC-MS or HPLC.

- Computational modeling : Pair experimental KIE data with DFT calculations to identify rate-determining steps (e.g., C-H vs. C-D bond activation in transition states).

Example : In hydrogen-deuterium exchange reactions, the compound’s deuterium retention under acidic or enzymatic conditions reveals catalytic mechanisms .

Q. What challenges arise in interpreting NMR or MS data when isotopic impurities are present, and how can these be resolved?

Methodological Answer: Data contradictions :

- Residual protium signals in ¹H-NMR : Use deuterated solvents (e.g., CDCl₃) and suppress protonated impurities via iterative deuteration.

- Isotopic overlap in MS : Employ high-resolution instruments (e.g., Orbitrap) to distinguish m/z differences as small as 0.001 Da.

Quantitative correction : - Apply isotopic correction algorithms in MS software to account for natural abundance contributions (e.g., ¹³C or ²H in adjacent positions) .

Q. How does the compound’s stability under varying experimental conditions (e.g., temperature, pH) impact its utility in tracer studies?

Methodological Answer: Stability assessment :

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., stability up to 150°C for most deuterated aromatics).

- pH-dependent degradation : Monitor deuterium loss via NMR in acidic/basic conditions (e.g., avoid prolonged exposure to pH < 2 or > 12).

Mitigation strategies : - Store samples at –20°C under inert gas (argon) to prevent isotopic exchange with atmospheric moisture .

Q. What role does this deuterated compound play in elucidating metabolic or environmental degradation pathways?

Methodological Answer:

- Environmental tracer studies : Introduce the compound into soil/water systems and track deuterium retention via LC-MS to map biodegradation intermediates.

- Metabolic profiling : Administer deuterated analogs to model organisms; analyze deuterium-labeled metabolites in urine/blood using MS imaging.

Key advantage : Deuterium’s non-radioactive nature allows safe, long-term environmental or biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.